
Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate is a chemical compound with the molecular formula C13H21Cl2N3O2. This compound is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science . The pyrimidine core is a significant heteroaromatic ring present in many pharmaceutically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diisobutylamine 4,6-dichloropyrimidine-5-carboxylate typically involves the reaction of 4,6-dichloropyrimidine-5-carboxylic acid with diisobutylamine. The reaction is carried out under mild conditions, often using a solvent such as dichloromethane or ethanol . The reaction may require a catalyst or a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Condensation Reactions: It can also undergo condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include alkoxides, amines, and Grignard reagents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidines, while condensation reactions can produce more complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diisobutylamine 4,6-dichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and the specific biological system . The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with nucleic acids and proteins, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: This compound is similar in structure and also undergoes nucleophilic substitution reactions.
4,6-Dichloropyrimidine-5-carboxylic acid: The precursor to diisobutylamine 4,6-dichloropyrimidine-5-carboxylate.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the diisobutylamine group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C13H21Cl2N3O2 |
|---|---|
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
4,6-dichloropyrimidine-5-carboxylic acid;2-methyl-N-(2-methylpropyl)propan-1-amine |
InChI |
InChI=1S/C8H19N.C5H2Cl2N2O2/c1-7(2)5-9-6-8(3)4;6-3-2(5(10)11)4(7)9-1-8-3/h7-9H,5-6H2,1-4H3;1H,(H,10,11) |
Clave InChI |
RXUGBLBYYMALKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNCC(C)C.C1=NC(=C(C(=N1)Cl)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


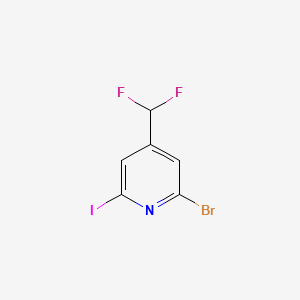
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15054754.png)
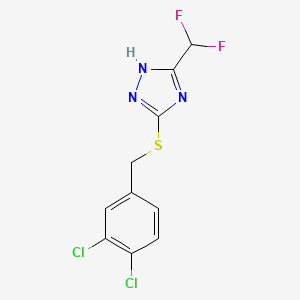
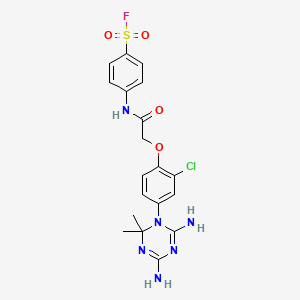
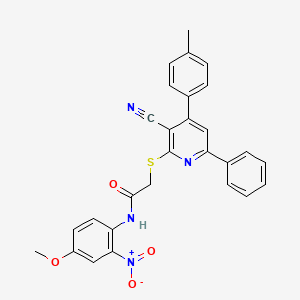
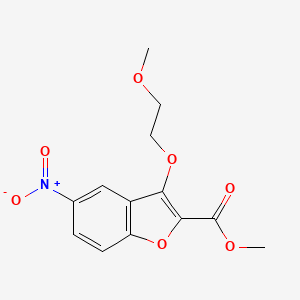
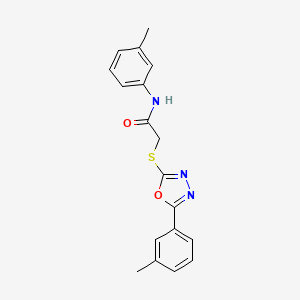
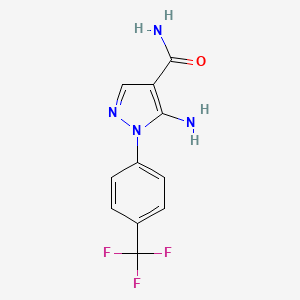
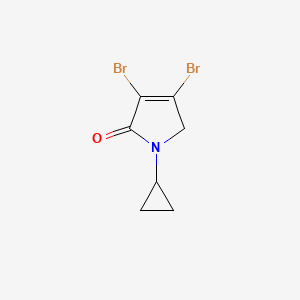
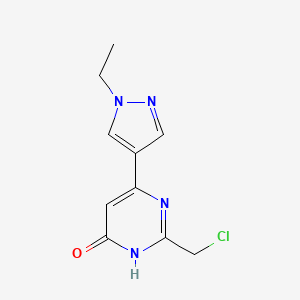

![2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15054825.png)

![5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile](/img/structure/B15054833.png)
